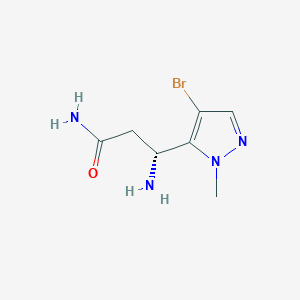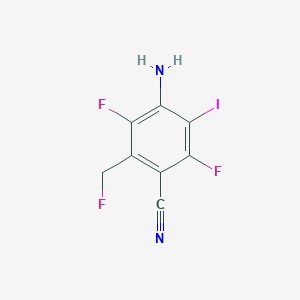![molecular formula C10H15N3O4 B13086669 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid CAS No. 1384430-36-7](/img/structure/B13086669.png)
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid is a complex organic compound with the molecular formula C10H15N3O4 and a molecular weight of 241.24 g/mol . This compound features a triazolo-morpholine ring system, which is a notable structural motif in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and automated synthesis techniques.
Analyse Chemischer Reaktionen
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets. The triazolo-morpholine ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid can be compared with other similar compounds, such as:
2-butenoic acid, 3-methyl-: This compound has a similar butanoic acid side chain but lacks the triazolo-morpholine ring system.
3-methyl-2-oxo-butanoic acid: This compound shares the butanoic acid core but differs in the presence of the triazolo-morpholine ring.
Indole derivatives: These compounds have different core structures but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1384430-36-7 |
|---|---|
Molekularformel |
C10H15N3O4 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
3-methyl-2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)butanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8(9(14)15)13-10(16)12-3-4-17-5-7(12)11-13/h6,8H,3-5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XYIPYVRMZFEAOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)N1C(=O)N2CCOCC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)


![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)




